molecular formula C21H18ClN3O4S2 B2917873 (E)-2-chloro-N'-(3-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)benzohydrazide CAS No. 300827-16-1

(E)-2-chloro-N'-(3-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)benzohydrazide

Cat. No. B2917873
M. Wt: 475.96
InChI Key: RHENFLFMEGOMTK-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-chloro-N'-(3-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)benzohydrazide is a useful research compound. Its molecular formula is C21H18ClN3O4S2 and its molecular weight is 475.96. The purity is usually 95%.
BenchChem offers high-quality (E)-2-chloro-N'-(3-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)benzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-chloro-N'-(3-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)benzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant and Sedative-Hypnotic Activities

4-Thiazolidinone derivatives have been designed, synthesized, and biologically evaluated as anticonvulsant agents, showing significant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. Some compounds within this class have also induced notable sedative-hypnotic activity without impairing learning and memory, suggesting their potential application in treating convulsive disorders and as sedative agents (Faizi et al., 2017).

Antimicrobial Activity

New pyridine derivatives incorporating the 4-thiazolidinone motif have shown variable and modest antimicrobial activity against bacteria and fungi. This suggests the potential utility of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Anticancer Activity

Several 4-thiazolidinone compounds with benzothiazole moiety have been screened for antitumor activity, with some showing effectiveness against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. This indicates the potential application of these compounds in cancer therapy (Havrylyuk et al., 2010).

Supramolecular Structures

Studies on the supramolecular structures of thiazolidinone derivatives reveal insights into their hydrogen-bonded dimers, chains of rings, and sheet formations, which could be relevant in the design of new materials with specific molecular organization and properties (Delgado et al., 2005).

Antibacterial and Oxidovanadium(V) Complexes

The synthesis and characterization of oxidovanadium(V) complexes with thiazolidinone-derived ligands have shown effective antibacterial activity against several bacterial strains. This illustrates the potential use of these complexes in antibacterial applications and possibly in the development of metal-based drugs (Qian, 2019).

properties

IUPAC Name

2-chloro-N'-[3-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4S2/c1-29-14-6-4-5-13(11-14)12-17-20(28)25(21(30)31-17)10-9-18(26)23-24-19(27)15-7-2-3-8-16(15)22/h2-8,11-12H,9-10H2,1H3,(H,23,26)(H,24,27)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHENFLFMEGOMTK-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-chloro-N'-(3-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.